molecular formula H5NdO4 B8203576 6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one

6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one

Cat. No.: B8203576
M. Wt: 213.28 g/mol
InChI Key: JSZAIJAGTZIWSH-UHFFFAOYSA-K
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Description

6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one is a heterocyclic compound that features an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with carboxylic acid derivatives under acidic or basic conditions. For instance, the reaction of 2,3-diaminopyridine with acetic anhydride leads to the formation of the imidazo[4,5-c]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[4,5-c]pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group at the 6-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor functions, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one apart is its unique structural features and versatile reactivity, making it a valuable compound for diverse applications in scientific research and industry.

Properties

IUPAC Name

neodymium(3+);trihydroxide;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Nd.4H2O/h;4*1H2/q+3;;;;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZAIJAGTZIWSH-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[OH-].[OH-].[OH-].[Nd+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5NdO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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